Boc-3-(Methylseleno)-D-Ala-OH

Catalog No.
S13660393
CAS No.
M.F
C9H17NO4Se
M. Wt
282.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(Methylseleno)-D-Ala-OH

Product Name

Boc-3-(Methylseleno)-D-Ala-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid

Molecular Formula

C9H17NO4Se

Molecular Weight

282.21 g/mol

InChI

InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1

InChI Key

LCDYDFZQTGADFX-ZCFIWIBFSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[Se]C)C(=O)O

Boc-3-(Methylseleno)-D-Ala-OH, also known as D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylseleno)-, is a modified amino acid with the molecular formula C9H17NO4SeC_9H_{17}NO_4Se and a molar mass of approximately 282.2 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylselenol substituent at the 3-position of the D-alanine backbone. The presence of selenium in the structure is noteworthy due to its potential biological significance and reactivity in various chemical processes. The predicted boiling point of Boc-3-(Methylseleno)-D-Ala-OH is around 400.1 °C, and it has a pKa value of approximately 3.73, indicating its acidic nature in solution .

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding free D-alanine with a methylselenol substituent.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the selenium atom or the amino group, allowing for further functionalization.
  • Oxidation and Reduction: The methylselenol group can be oxidized to form selenoxides or reduced to regenerate selenol under appropriate conditions, thus influencing its reactivity .

The biological activity of Boc-3-(Methylseleno)-D-Ala-OH is primarily attributed to its selenium content. Selenium compounds are known for their antioxidant properties and potential roles in cellular signaling pathways. Studies suggest that selenium-containing amino acids can exhibit protective effects against oxidative stress and may have implications in cancer prevention and treatment . Additionally, modified amino acids like Boc-3-(Methylseleno)-D-Ala-OH may influence peptide synthesis and stability, potentially enhancing the bioactivity of peptides in therapeutic applications.

Several methods exist for synthesizing Boc-3-(Methylseleno)-D-Ala-OH:

  • Classical Protection Strategy: Starting from D-alanine, the amino group is protected using a Boc group. Subsequently, methylselenol is introduced through nucleophilic substitution or direct alkylation methods.
  • Solid-Phase Peptide Synthesis: This method involves incorporating Boc-3-(Methylseleno)-D-Ala-OH into peptide sequences using solid-phase techniques, allowing for efficient assembly of complex peptides while maintaining the integrity of sensitive functional groups .
  • Reactive Extrusion Techniques: Recent advancements in solventless synthesis using reactive extrusion have shown promise for synthesizing peptides containing modified amino acids like Boc-3-(Methylseleno)-D-Ala-OH .

Boc-3-(Methylseleno)-D-Ala-OH finds applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides with enhanced stability and antioxidant properties.
  • Pharmaceutical Development: Due to its unique selenium content, it may be explored for developing novel therapeutics targeting oxidative stress-related diseases.
  • Material Science: Its incorporation into polymer matrices could lead to materials with improved mechanical properties and biocompatibility .

Interaction studies involving Boc-3-(Methylseleno)-D-Ala-OH focus on its reactivity with biological macromolecules and small molecules:

  • Protein Interactions: Research indicates that selenium-containing amino acids can influence protein folding, stability, and interactions due to their unique electronic properties.
  • Enzyme Substrates: The compound may act as a substrate or inhibitor for certain enzymes, particularly those involved in redox reactions or peptide bond formation .

Boc-3-(Methylseleno)-D-Ala-OH shares structural similarities with several other modified amino acids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Boc-D-AlanineContains a tert-butoxycarbonyl group on D-alanineLacks selenium; commonly used in peptide synthesis
Boc-3-Iodo-D-AlanineIodine substituent at the 3-positionEnhances reactivity; used in various coupling reactions
Boc-L-SelenomethionineContains selenium at the sulfur positionPotentially more bioactive due to sulfur-selenium interactions
Boc-L-CysteineContains a thiol groupImportant for disulfide bond formation in proteins

Boc-3-(Methylseleno)-D-Ala-OH is unique due to its combination of selenium substitution and protective Boc group, which provides distinct biochemical properties not found in traditional amino acids or other modified derivatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

283.03228 g/mol

Monoisotopic Mass

283.03228 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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